(S)-(-)-4-Hydroxy-2-pyrrolidinone

Beschreibung

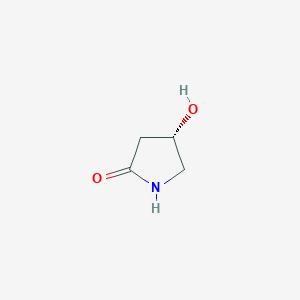

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68108-18-9 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068108189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-(-)-4-Hydroxypyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Key Chiral Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a crucial chiral building block in the pharmaceutical industry, valued for its role in the asymmetric synthesis of a variety of bioactive molecules. Its stereospecific structure is fundamental to the efficacy and safety of numerous drugs, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and significant applications of this compound, with a focus on its utility in the synthesis of nootropic and antiepileptic drugs. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this versatile intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 68108-18-9 | [1][2][3] |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 156°C to 159°C | [1] |

| Specific Optical Rotation | -40° to -46° (c=1, EtOH, 20°C, 589 nm) | [1] |

| IUPAC Name | (4S)-4-hydroxypyrrolidin-2-one | [1][2] |

| Solubility | Soluble in water, methanol, and ethanol. | [4] |

Synthesis and Purification

The stereoselective synthesis of this compound is critical for its application in pharmaceuticals. Several synthetic routes have been established, primarily starting from chiral precursors. Below are detailed protocols for two common methods.

Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

This method involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization.

Experimental Protocol:

-

Hydrogenation: Dissolve Ethyl (S)-4-azido-3-hydroxybutyrate (2.88 g, 16.6 mmol) in methanol (30 ml). To this solution, add 5% palladium on carbon (130 mg). Stir the mixture at room temperature for 2 hours under a hydrogen gas atmosphere.[4]

-

Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), filter off the palladium on carbon catalyst.

-

Cyclization: To the resulting filtrate containing ethyl (S)-4-amino-3-hydroxybutyrate, add a 28% methanol solution of sodium methoxide (60 mg, 0.3 mmol as NaOMe). Heat the mixture to reflux for 15 minutes to induce ring closure.[4]

-

Isolation: After the cyclization is complete, remove the methanol by distillation under reduced pressure. The resulting crude crystals are then purified by recrystallization.[4]

Logical Workflow for Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate:

Purification by Recrystallization

Purification of the crude product is essential to achieve the high purity required for pharmaceutical applications. Recrystallization is a common and effective method.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 10 ml for 1.5 g of crude product) by heating.[4]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the solution in an ice bath. Crystals of pure this compound will precipitate.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum. The expected melting point of the pure product is between 156.2-157.6°C.[4]

Applications in Drug Development

This compound serves as a vital chiral precursor in the synthesis of several pharmaceuticals, particularly those in the nootropic and antiepileptic classes.

Synthesis of Oxiracetam

Oxiracetam is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. The (S)-enantiomer is reported to be the more active form.

Synthetic Workflow:

The synthesis of Oxiracetam from this compound generally involves a two-step process: protection of the hydroxyl group, followed by N-alkylation with a haloacetamide, and subsequent deprotection.

Synthesis of Brivaracetam

Brivaracetam is an antiepileptic drug used to treat partial-onset seizures. Its synthesis can be achieved from derivatives of this compound. A common strategy involves the synthesis of an intermediate, (S)-2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)butanamide, from two chiral precursors, one of which is derived from this compound.[5]

Synthetic Workflow:

Synthesis of Levetiracetam

Levetiracetam is another widely used antiepileptic medication. While multiple synthetic routes exist, some utilize chiral precursors derived from the pyrrolidinone scaffold. The synthesis often starts from (S)-2-aminobutanamide, which is then used to construct the pyrrolidinone ring.

Mechanism of Action and Signaling Pathways

The biological activity of drugs derived from this compound, such as Oxiracetam, is often linked to the modulation of key neurotransmitter systems.

Modulation of Cholinergic and Glutamatergic Systems by Oxiracetam

Oxiracetam is believed to enhance cognitive function by modulating both the cholinergic and glutamatergic systems. It has been shown to increase the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[6] Furthermore, Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor.[6] This modulation enhances synaptic plasticity, the cellular basis for learning and memory.[6]

Signaling Pathway of Oxiracetam's Cognitive Enhancement:

Conclusion

This compound is a stereochemically defined and highly versatile intermediate that plays a pivotal role in the synthesis of important pharmaceuticals. Its unique structural features allow for the development of enantiomerically pure drugs with improved therapeutic profiles. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts in leveraging this valuable chiral building block for the creation of novel and more effective therapeutic agents. The continued exploration of its synthetic potential is likely to lead to the discovery of new medicines with significant clinical impact.

References

- 1. (S)-(-)-4-Hydroxy-2-pyrrolidinon, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 2. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-4-Hydroxy-2-pyrrolidone | CAS 68108-18-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

An In-Depth Technical Guide to (S)-(-)-4-Hydroxy-2-pyrrolidinone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Hydroxy-2-pyrrolidinone, a chiral lactam, is a versatile and highly valuable building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring both a hydroxyl and a lactam functional group, provides a scaffold for the synthesis of a wide array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its significant applications in the development of novel therapeutics, exploring the underlying mechanisms of action and relevant signaling pathways of the drugs derived from this pivotal chiral intermediate.

Core Structure and Chemical Identity

This compound is a five-membered lactam ring with a hydroxyl group at the fourth position, conferring chirality to the molecule. The "(S)" designation indicates the stereochemical configuration at the chiral center.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4S)-4-hydroxypyrrolidin-2-one[1] |

| CAS Number | 68108-18-9[1] |

| Molecular Formula | C₄H₇NO₂[1] |

| SMILES | O[C@@H]1CNC(=O)C1[1] |

| InChI Key | IOGISYQVOGVIEU-VKHMYHEASA-N[1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are critical for its characterization, handling, and use in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 156-159 °C | [1] |

| Specific Optical Rotation ([α]D) | -40° to -46° (c=1, EtOH) | [1] |

| Solubility | Soluble in water and polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include a multiplet for the proton at the chiral center (C4-H), multiplets for the methylene protons at C3 and C5, and a broad singlet for the amine proton (N-H).

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Expected signals include those for the carbonyl carbon (C2), the carbon bearing the hydroxyl group (C4), and the two methylene carbons (C3 and C5).[2]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.[1]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3200 (broad) | N-H | Stretching |

| ~1680 (strong) | C=O (lactam) | Stretching |

| ~2900 | C-H | Stretching |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ would be expected at m/z 101. Common fragments would likely arise from the loss of water [M-H₂O]+ or cleavage of the pyrrolidinone ring.

Synthesis and Purification

Several synthetic routes to this compound have been developed, often starting from readily available chiral precursors.

Synthesis from L-Glutamic Acid

A common and efficient method involves the stereoselective reduction of L-glutamic acid to the corresponding amino alcohol, followed by cyclization to form the lactam ring.

Experimental Protocol: Synthesis from L-Glutamic Acid (Illustrative)

-

Reduction of L-Glutamic Acid: L-Glutamic acid is esterified and then reduced using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid, to yield (S)-2-amino-1,5-pentanediol.

-

Oxidative Cyclization: The resulting amino diol is then subjected to selective oxidation of the primary alcohol at C5, followed by spontaneous intramolecular cyclization to yield this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product with high optical purity.

Caption: Synthetic workflow from L-Glutamic Acid.

Synthesis from (S)-Malic Acid

Another efficient route utilizes the chirality of (S)-malic acid.

Experimental Protocol: Synthesis from (S)-Malic Acid (Illustrative)

-

Amidation and Reduction: (S)-Malic acid is first converted to its diamide, which is then selectively reduced at one of the amide carbonyl groups.

-

Cyclization: The resulting hydroxy amide undergoes intramolecular cyclization under basic conditions to form the pyrrolidinone ring.

-

Purification: The product is purified by column chromatography or recrystallization.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Procedure: A standard solution of the racemic mixture of 4-hydroxy-2-pyrrolidinone is injected to determine the retention times of both the (S) and (R) enantiomers. The sample of this compound is then injected, and the enantiomeric excess (% ee) is calculated based on the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.

Nootropic Agents

This compound is a precursor to Oxiracetam , a nootropic drug of the racetam family.[3] Oxiracetam is known to enhance cognitive function and memory.[3]

Mechanism of Action & Signaling Pathways of Oxiracetam:

Oxiracetam's mechanism is multifaceted, involving the modulation of key neurotransmitter systems and cellular signaling pathways.[4]

-

Cholinergic and Glutamatergic Systems: It enhances the release of acetylcholine and glutamate, crucial neurotransmitters for learning and memory.[4]

-

AMPA Receptor Modulation: Oxiracetam positively modulates AMPA receptors, which enhances synaptic plasticity, a fundamental process for memory formation.[4]

-

Akt/mTOR Signaling Pathway: Studies have shown that oxiracetam can activate the Akt/mTOR signaling pathway, which plays a critical role in neuronal survival and protection against apoptosis and autophagy.[5][6][7]

Caption: Oxiracetam's mechanism of action.

Anticonvulsant Agents

The pyrrolidinone scaffold is central to a class of anticonvulsant drugs known as racetams, including Levetiracetam and Brivaracetam . While this compound is not a direct precursor to these specific drugs, its structural similarity and shared pyrrolidinone core make the study of their mechanisms relevant.

Mechanism of Action & Signaling Pathways of Levetiracetam and Brivaracetam:

The primary mechanism of action for both levetiracetam and brivaracetam is their binding to the synaptic vesicle protein 2A (SV2A) .[8][9][10][11][12] SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[11][13]

-

SV2A Binding: By binding to SV2A, these drugs are thought to modulate its function, leading to a reduction in neurotransmitter release, particularly during periods of high-frequency neuronal firing characteristic of seizures.[10][13] Brivaracetam exhibits a higher affinity for SV2A than levetiracetam.[10]

Caption: Racetam anticonvulsant mechanism.

CXCR4 Antagonists

The pyrrolidine scaffold has been utilized in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 and its ligand, CXCL12, are implicated in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.

Quantitative Data for a Pyrrolidine-Based CXCR4 Antagonist:

One study reported a novel CXCR4 antagonist based on a pyrrolidine scaffold (compound 46) with the following activity:

This demonstrates the potential for developing highly potent therapeutics from pyrrolidinone-based structures.

Table 4: Quantitative Biological Activity of Pyrrolidinone Derivatives

| Compound/Drug Class | Target | Activity Metric | Value | Reference |

| Pyrrolidine Derivative (Compound 46) | CXCR4 | IC₅₀ (Binding) | 79 nM | [14] |

| Pyrrolidine Derivative (Compound 46) | CXCR4 | IC₅₀ (Ca²⁺ flux) | 0.25 nM | [14] |

| Pyrrolidin-2,5-dione Derivative (Compound 14) | Anticonvulsant | ED₅₀ (MES test) | 49.6 mg/kg | [15] |

| Pyrrolidin-2,5-dione Derivative (Compound 14) | Anticonvulsant | ED₅₀ (6 Hz test) | 31.3 mg/kg | [15] |

Conclusion

This compound is a cornerstone chiral building block with significant implications for the pharmaceutical industry. Its unique structural features and high degree of stereochemical purity make it an invaluable starting material for the synthesis of a diverse range of therapeutic agents. The continued exploration of its synthetic utility and the biological activities of its derivatives promises to yield novel and effective treatments for a variety of diseases, particularly those affecting the central nervous system. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important chiral intermediate.

References

- 1. 398970050 [thermofisher.com]

- 2. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

- 5. scielo.br [scielo.br]

- 6. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brivaracetam - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Comprehensive Technical Guide

CAS Number: 68108-18-9

This technical guide provides an in-depth overview of (S)-(-)-4-Hydroxy-2-pyrrolidinone, a significant chiral intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis methodologies, biological significance, and safety information.

Chemical and Physical Properties

This compound, also known by its IUPAC name (4S)-4-hydroxypyrrolidin-2-one, is a versatile chiral building block. Its stereochemical configuration is crucial for the biological activity of many pharmaceutical compounds, making it a valuable precursor in asymmetric synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68108-18-9 | [2][3] |

| Molecular Formula | C₄H₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | [2] |

| IUPAC Name | (4S)-4-hydroxypyrrolidin-2-one | [2] |

| Synonyms | (S)-beta-Hydroxy-gamma-butyrolactam, (S)-4-Hydroxypyrrolidin-2-one | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 156-159 °C | [4] |

| Optical Rotation | [α]²³/D -40° to -46° (c=1 in ethanol) | [4] |

| Solubility | Slightly soluble in water | [5] |

| XLogP3 (Computed) | -1.4 | [2] |

| Topological Polar Surface Area | 49.3 Ų | [2] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Expected chemical shifts (ppm): ~4.4 (m, 1H, CH-OH), ~3.8-3.2 (m, 2H, CH₂-N), ~2.6 & ~2.2 (dd, 2H, CH₂-C=O). The N-H and O-H protons will appear as broad singlets. | [2] |

| ¹³C NMR | Expected chemical shifts (ppm): ~175 (C=O), ~68 (CH-OH), ~45 (CH₂-N), ~40 (CH₂-C=O). | [2] |

| Infrared (IR) | Conforms to structure, with characteristic peaks (cm⁻¹) for: O-H stretch (~3300, broad), N-H stretch (~3200), C=O stretch (~1680). | [4] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ expected at m/z = 101. Other predicted adducts include [M+H]⁺ at 102.05, [M+Na]⁺ at 124.04, and [M-H]⁻ at 100.04. | [2][6] |

Synthesis and Manufacturing

This compound is synthesized through various stereoselective routes. Two prominent methods are detailed below.

Synthesis from a 4-Azido-3-hydroxybutyric Acid Ester

This method involves the reduction of an azide group followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol:

-

Azide Reduction: Ethyl (S)-4-azido-3-hydroxybutyrate is dissolved in methanol. A 5% palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is stirred under a hydrogen gas atmosphere at room temperature for approximately 2 hours to reduce the azide to an amine, forming ethyl (S)-4-amino-3-hydroxybutyrate.

-

Cyclization: After the reduction is complete, the catalyst is removed by filtration. A catalytic amount of a base, such as sodium methoxide in methanol, is added to the filtrate.

-

The reaction mixture is then heated to reflux for a short period (e.g., 15 minutes) or stirred at room temperature for a few hours to facilitate the ring-closing reaction.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-4-Hydroxy-2-pyrrolidone | CAS 68108-18-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 398970050 [thermofisher.com]

- 5. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. PubChemLite - 4-hydroxy-2-pyrrolidone (C4H7NO2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone (CAS No. 68108-18-9) is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its stereospecific nature makes it an invaluable intermediate for creating enantiomerically pure compounds, which is of paramount importance in drug development.[2] This guide provides a comprehensive overview of its key physical properties, supported by experimental methodologies and a structured workflow for their determination.

Summary of Physical Properties

The physical characteristics of (S)-4-hydroxy-2-pyrrolidinone have been determined by various analytical methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions/Solvent | Source(s) |

| Molecular Formula | C₄H₇NO₂ | - | [1][3][4] |

| Molecular Weight | 101.10 g/mol | - | [4] |

| Appearance | White to off-white crystalline powder/solid | 20°C | [1][3][5] |

| Melting Point | 156-159 °C | (lit.) | [3][6][7] |

| 156-161 °C | [5] | ||

| 155.0 to 159.0 °C | |||

| Boiling Point | ~300 °C | Standard conditions (for the racemic mixture) | [8] |

| 363.6 °C | at 760 mmHg (Computed for the racemic mixture) | [8] | |

| Optical Rotation [α] | -43° | 23°C, D-line (589 nm), c = 1 in ethanol | [6][7][9] |

| -40° to -46° | 20°C, 589 nm, c = 1 in ethanol | [3] | |

| -47° | c = 0.018 g/mL in Methanol | [5] | |

| -57.0 to -61.0° | 20°C, D-line, c = 1 in H₂O | ||

| Solubility | Slightly soluble in water | - | [10] |

| Moderate solubility in water and ethanol (for the racemic mixture) | - | [8] | |

| A study on recrystallization suggests poor solubility in solvents like ethyl acetate, diethyl ether, and hexane. | - | [11] | |

| Density | 1.292 g/cm³ | - | [5] |

| Refractive Index | 1.513 | - | [5] |

Experimental Protocols

The determination of the physical properties of a chiral compound like (S)-4-hydroxy-2-pyrrolidinone requires precise and standardized experimental procedures. Below are the detailed methodologies for the key experiments cited.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of (S)-4-hydroxy-2-pyrrolidinone is a key indicator of its purity. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine this value with high precision.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, which is detected by the instrument.

-

Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature control system.

-

Procedure:

-

A small, accurately weighed amount of the (S)-4-hydroxy-2-pyrrolidinone sample (typically 1-5 mg) is placed into an aluminum sample pan.

-

An empty aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The heat flow to the sample is monitored and plotted against temperature.

-

The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.

-

-

Data Analysis: The melting point range is reported, corresponding to the temperatures at which melting begins and is complete. For a pure substance, this range is typically narrow. A broader melting range can indicate the presence of impurities.

Optical Rotation Measurement by Polarimetry

As a chiral molecule, (S)-4-hydroxy-2-pyrrolidinone rotates the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation is a characteristic property of an enantiomer.[12]

-

Principle: A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[12] The observed rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light, and the temperature. The specific rotation [α] is a standardized value calculated from these parameters.

-

Instrumentation: A polarimeter, typically consisting of a light source (often a sodium D-line lamp, 589 nm), a polarizer, a sample cell of a known path length, an analyzer, and a detector.[12]

-

Procedure:

-

A solution of (S)-4-hydroxy-2-pyrrolidinone is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., ethanol or water) to a known concentration (c), expressed in g/mL.

-

The polarimeter is calibrated with the pure solvent (blank measurement).

-

The sample cell is filled with the prepared solution.

-

The angle of rotation (α) of the plane-polarized light is measured at a specific temperature (T) and wavelength (λ).

-

-

Data Analysis: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the D-line of sodium, 589 nm). The levorotatory nature of the (S)-enantiomer is indicated by a negative sign.[12]

-

Spectroscopic Analysis (FTIR, NMR)

Spectroscopic techniques are essential for confirming the chemical structure and functional groups of (S)-4-hydroxy-2-pyrrolidinone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands correspond to specific functional groups present in the molecule.

-

Procedure: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The instrument records the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Expected Absorptions: Key characteristic peaks for (S)-4-hydroxy-2-pyrrolidinone would include a broad O-H stretch from the hydroxyl group, an N-H stretch, a strong C=O stretch from the lactam carbonyl group, and C-N and C-O stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H and ¹³C NMR are standard techniques.

-

Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is placed in an NMR tube and analyzed in the NMR spectrometer.

-

Data Analysis: The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), which indicate the electronic environment of each proton or carbon atom. The splitting patterns (multiplicity) in ¹H NMR provide information about neighboring protons. PubChem provides access to reference ¹H and ¹³C NMR spectra for this compound.[4]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chiral compound such as (S)-4-hydroxy-2-pyrrolidinone.

Caption: Workflow for determining the physical properties of (S)-4-hydroxy-2-pyrrolidinone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. netascientific.com [netascientific.com]

- 3. (S)-(-)-4-Hydroxy-2-pyrrolidinone, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 68108-18-9 S-(-)-4-Hydroxy-2-pyrrolidinone AKSci R064 [aksci.com]

- 6. This compound 97 68108-18-9 [sigmaaldrich.com]

- 7. (S)-(-)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 62624-29-7(4-hydroxypyrrolidin-2-one) | Kuujia.com [kuujia.com]

- 9. (S)-(-)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of (S)-4-hydroxy-2-pyrrolidinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (S)-4-hydroxy-2-pyrrolidinone, a key chiral intermediate in the pharmaceutical industry. The document summarizes known solubility data in various organic solvents, offers a detailed experimental protocol for solubility determination based on published methodologies, and presents visualizations to aid in understanding the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals where (S)-4-hydroxy-2-pyrrolidinone is a critical component.

Introduction

(S)-4-hydroxy-2-pyrrolidinone is a crucial chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry plays a vital role in the biological activity of the final drug product. Understanding the solubility of this intermediate in different organic solvents is paramount for developing efficient crystallization, purification, and formulation processes. Poor solubility can lead to challenges in reaction kinetics, product isolation, and bioavailability. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Solubility Data

Qualitative Solubility

(S)-4-hydroxy-2-pyrrolidinone is described as being soluble in several polar organic solvents, which is consistent with its chemical structure containing hydroxyl and amide functional groups capable of hydrogen bonding. A patent for the purification of 4-hydroxy-2-pyrrolidinone by recrystallization identifies a range of suitable solvents, indicating its solubility in these media.

Table 1: Qualitative Solubility of (S)-4-hydroxy-2-pyrrolidinone in Various Solvents

| Solvent Class | Solvent | Solubility Indication |

| Alcohols | Methanol, Ethanol, 1-Propanol, 2-Propanol (Isopropanol), 1-Butanol | Soluble (Suitable for recrystallization) |

| Nitriles | Acetonitrile | Soluble (Suitable for recrystallization) |

| Water | Water | Slightly soluble[1][2] |

Quantitative Solubility in Isopropanol

A key study by Wang, Wiehler, and Ching (2004) systematically investigated the solubility of both (R)- and (S)-4-hydroxy-2-pyrrolidone in isopropanol.[3][4] The study determined the solubility and supersolubility diagrams over a temperature range of 4-35°C and constructed a ternary phase diagram for the (R)- and (S)-enantiomers with isopropanol at 15, 20, 25, and 35°C.[3][4] While the specific quantitative data from this study is not publicly accessible, the methodology employed provides a clear path for reproducing these critical measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of (S)-4-hydroxy-2-pyrrolidinone in an organic solvent, based on the instrumentation and techniques described for the definitive study in isopropanol.[4] This protocol utilizes an automated laboratory reactor with an in-situ probe for accurate and reproducible measurements.

Principle

The equilibrium solubility is determined by measuring the clear point of a suspension of known composition as the temperature is slowly increased. The clear point, or dissolution point, is the temperature at which the last solid particle dissolves. This is detected in real-time using a Focused Beam Reflectance Measurement (FBRM) probe, which measures the chord length distribution of particles in the suspension. The disappearance of particles indicates complete dissolution.

Materials and Equipment

-

(S)-4-hydroxy-2-pyrrolidinone (high purity)

-

Solvent of interest (e.g., Isopropanol, HPLC grade)

-

Automated Laboratory Reactor (e.g., Mettler Toledo LabMax) equipped with:

-

Precise temperature control system (heating/cooling circulator)

-

Agitator with speed control

-

Temperature probe

-

-

Focused Beam Reflectance Measurement (FBRM) Probe (e.g., Lasentec FBRM)

-

Analytical Balance

Procedure

-

Preparation of the Suspension:

-

Accurately weigh a known mass of (S)-4-hydroxy-2-pyrrolidinone and transfer it to the reactor vessel.

-

Add a precise volume or mass of the chosen organic solvent to the reactor to create a suspension of known concentration. Ensure that the concentration is such that the solid phase is in excess at the starting temperature.

-

-

System Setup:

-

Insert the FBRM probe and the temperature probe into the reactor vessel, ensuring they are properly submerged in the suspension.

-

Set the agitator to a speed sufficient to maintain a uniform suspension without causing excessive shear or aeration (e.g., 300-500 rpm).

-

-

Thermal Cycling for Dissolution Point Determination:

-

Set the initial temperature of the reactor to a point where the compound is known to be sparingly soluble (e.g., 4°C for isopropanol).

-

Program the reactor to slowly increase the temperature at a controlled rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial to ensure the system remains close to equilibrium.

-

Continuously monitor the particle count and chord length distribution using the FBRM probe.

-

-

Identification of the Clear Point:

-

The clear point (solubility temperature) is identified as the temperature at which the FBRM particle counts drop to the baseline (noise level), indicating the complete dissolution of the solid phase.

-

-

Data Recording and Analysis:

-

Record the clear point temperature for the specific concentration.

-

To construct a solubility curve, repeat the experiment with different known concentrations of (S)-4-hydroxy-2-pyrrolidinone in the same solvent.

-

Plot the solubility (in g/100g of solvent or mol/L) as a function of temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of (S)-4-hydroxy-2-pyrrolidinone.

Logical Relationship of Solubility Data Application

The diagram below outlines the relationship between obtaining solubility data and its application in key areas of drug development.

Conclusion

The solubility of (S)-4-hydroxy-2-pyrrolidinone in organic solvents is a critical parameter for the efficient development of pharmaceutical manufacturing processes. While comprehensive quantitative data remains sparse, this guide provides the available qualitative information and a detailed, robust experimental protocol for its determination in any solvent of interest. The use of automated laboratory reactors with in-situ monitoring tools like FBRM is highlighted as the state-of-the-art method for generating high-quality, reproducible solubility data. By following the methodologies outlined herein, researchers and drug development professionals can systematically characterize the solubility of this important chiral intermediate, leading to more robust and optimized manufacturing processes.

References

Spectroscopic and Physicochemical Characterization of (S)-(-)-4-Hydroxy-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-Hydroxy-2-pyrrolidinone is a chiral lactam that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics. A thorough understanding of its spectroscopic and physicochemical properties is paramount for its effective utilization in research and drug development. This technical guide provides a comprehensive overview of the key analytical data and experimental protocols for the characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | --INVALID-LINK-- |

| Melting Point | 156-159 °C |

Spectroscopic Data

A complete spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected data from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.56 | s | 1H | NH |

| ~5.20 | d | 1H | OH |

| ~4.15 | m | 1H | H-4 |

| ~3.25 | dd | 1H | H-5a |

| ~2.95 | dd | 1H | H-5b |

| ~2.40 | dd | 1H | H-3a |

| ~1.95 | dd | 1H | H-3b |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-2 (C=O) |

| ~67.0 | C-4 (CH-OH) |

| ~55.0 | C-5 (CH₂) |

| ~40.0 | C-3 (CH₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum of solid this compound is typically obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3200 | Strong, Broad | N-H stretch |

| ~2920 | Medium | C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1420 | Medium | C-H bend |

| ~1300 | Medium | C-N stretch |

| ~1080 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile derivative of this compound, electron ionization (EI) is a common technique.

| m/z | Relative Intensity (%) | Possible Fragment |

| 101 | Moderate | [M]⁺ |

| 84 | Moderate | [M-OH]⁺ |

| 73 | High | [M-CO]⁺ |

| 56 | High | [M-COOH]⁺ |

| 44 | High | [CH₂=C=O]⁺ |

Specific Rotation

Specific rotation is a key physicochemical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.

| Value | Conditions |

| -40° to -46° | c=1 in Ethanol at 20°C, 589 nm |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

DMSO-d₆

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance.

-

Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Place a small amount (1-2 mg) of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder mixture into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan with an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.

-

Identify and label the characteristic absorption bands in the spectrum.

Mass Spectrometry (GC-MS of a Derivatized Sample)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of a volatile derivative of this compound.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., pyridine or acetonitrile)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a vial.

-

Add a suitable volume of anhydrous solvent (e.g., 100 µL) to dissolve the sample.

-

Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) to the solution.

-

Cap the vial tightly and heat at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and amine groups.

-

Allow the sample to cool to room temperature.

-

Inject an appropriate volume of the derivatized sample into the GC-MS system.

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities or byproducts.

-

Operate the mass spectrometer in EI mode (typically at 70 eV).

-

Acquire the mass spectrum of the derivatized compound as it elutes from the GC column.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Polarimetry for Specific Rotation

Objective: To measure the specific rotation of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Ethanol)

-

Volumetric flask

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately weigh a precise amount of the this compound sample (e.g., 100 mg).

-

Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

-

Dissolve the sample in the chosen solvent (e.g., Ethanol) and dilute to the mark. Ensure the solution is homogeneous.

-

Calibrate the polarimeter with the pure solvent (blank).

-

Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air bubbles.

-

Place the filled cell in the polarimeter and measure the observed rotation (α).

-

Record the temperature during the measurement.

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where: α = observed rotation in degrees c = concentration in g/mL l = path length of the cell in decimeters (dm)

Workflow and Data Analysis

The comprehensive characterization of this compound involves a systematic workflow from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic and physicochemical characterization.

This comprehensive guide provides the essential spectroscopic data and detailed experimental protocols necessary for the rigorous characterization of this compound. Adherence to these methods will ensure the generation of high-quality, reproducible data critical for its application in research and development.

The Stereospecific Biological Importance of 4-Hydroxy-2-pyrrolidinone Enantiomers: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 4-position creates a chiral center, leading to two enantiomers: (R)-4-hydroxy-2-pyrrolidinone and (S)-4-hydroxy-2-pyrrolidinone. These enantiomers serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, where the specific stereochemistry is often paramount for therapeutic efficacy and safety. This technical guide provides an in-depth overview of the distinct biological relevance of these enantiomers, focusing on their applications in drug development, supported by available quantitative data for their derivatives, and outlines key experimental methodologies for their synthesis.

Stereospecific Applications in Drug Development

The biological activities of molecules derived from (R)- and (S)-4-hydroxy-2-pyrrolidinone are distinct, highlighting the importance of stereochemistry in their pharmacological applications.

(S)-4-Hydroxy-2-pyrrolidinone: A Precursor to Nootropics and Antibiotics

The (S)-enantiomer is a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system and infectious diseases.[1][2] One of the most notable applications of (S)-4-hydroxy-2-pyrrolidinone is in the preparation of the nootropic agent Oxiracetam.[1][3] Nootropics are a class of drugs that enhance cognitive function. Additionally, this enantiomer is utilized in the synthesis of oral carbapenem antibiotics, which are critical in treating severe bacterial infections.[3][4]

(R)-4-Hydroxy-2-pyrrolidinone: A Building Block for CNS-Active and Other Therapeutic Agents

The (R)-enantiomer serves as a versatile starting material for a different spectrum of therapeutic agents. It is notably used in the development of antidepressant agents.[4] Furthermore, (R)-(+)-4-Hydroxy-2-pyrrolidinone is an intermediate in the synthesis of various asymmetric single-isomer drugs with a broad range of activities, including antitumor, anesthetic, antipasmodic, and anti-inflammatory properties.[5]

Quantitative Biological Activity of 4-Hydroxy-2-pyrrolidinone Derivatives

Direct quantitative data on the biological activity of the parent (R)- and (S)-4-hydroxy-2-pyrrolidinone is limited in publicly available literature, as their primary role is that of chiral intermediates. However, studies on their derivatives demonstrate significant stereoselectivity in biological action.

Table 1: Inhibitory Activity of 2-Pyrrolidinone Derivatives against Coronavirus 3CLpro

| Compound | Enantiomer | Target | IC50 (nM) |

| Derivative A | R | SARS-CoV-2 3CLpro | ~2-fold higher than S |

| Derivative A | S | SARS-CoV-2 3CLpro | - |

| Derivative B | R | MERS-CoV 3CLpro | 50-80 |

| Derivative B | S | MERS-CoV 3CLpro | 50-80 |

Table 2: Potentiation of GluN1/GluN2C NMDA Receptors by a Pyrrolidinone Analogue

| Compound | Enantiomer | Activity | EC50 (µM) | Maximum Potentiation (% of control) |

| Analogue 106 | 106a | Active | 18 ± 0.6 | 259 ± 7.8 |

| Analogue 106 | 106b | Inactive | - | - |

Table 3: Anticonvulsant Activity of HA-966 Enantiomers (a related pyrrolidinone derivative)

| Compound | Enantiomer | Test | ED50 (mg/kg, i.v.) |

| HA-966 | S | Tonic extensor seizures | 8.8 |

| HA-966 | R | Tonic extensor seizures | 105.9 |

Experimental Protocols

Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via Resolution

A common method for obtaining the individual enantiomers is through the resolution of the racemic mixture.

Protocol: 1-Phenylethylamine Mediated Resolution

-

Amidation: React racemic 4-hydroxy-2-pyrrolidinone with an appropriate activating agent, followed by reaction with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric amides.

-

Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization or column chromatography. The different physical properties of the diastereomers allow for their isolation.

-

Hydrolysis: Hydrolyze the separated diastereomers under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure (R)- or (S)-4-hydroxy-2-pyrrolidinone.

-

Purification: Purify the final product by recrystallization or chromatography.

Visualization of Synthetic and Application Pathways

The following diagrams illustrate the general workflow for the utilization of 4-hydroxy-2-pyrrolidinone enantiomers in drug development.

Caption: Synthetic workflow from racemic 4-hydroxy-2-pyrrolidinone to its enantiomers and their major therapeutic applications.

Conclusion

The enantiomers of 4-hydroxy-2-pyrrolidinone represent a clear example of the critical role of stereochemistry in pharmacology and drug development. While they are primarily utilized as chiral intermediates, the distinct therapeutic classes of drugs derived from the (R) and (S) forms underscore their differential biological significance. The (S)-enantiomer is a key precursor for cognitive enhancers and antibiotics, whereas the (R)-enantiomer is integral to the synthesis of antidepressants and other therapeutic agents. The quantitative data from their derivatives further confirms that stereochemical differences at the 4-position of the pyrrolidinone ring can lead to significant variations in biological activity. Future research focusing on the direct biological activities of these parent enantiomers could unveil novel pharmacological properties and expand their utility in medicine.

References

The Pivotal Role of (S)-4-hydroxy-2-pyrrolidinone as a Chiral Synthon in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone, a versatile and highly valuable chiral building block, has emerged as a cornerstone in the asymmetric synthesis of a multitude of pharmaceuticals. Its rigid, stereochemically defined structure provides an excellent scaffold for the introduction of further chirality and the construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and critical applications of (S)-4-hydroxy-2-pyrrolidinone, offering detailed experimental protocols and quantitative data to support its use in contemporary drug discovery and development.

Physicochemical Properties of (S)-4-hydroxy-2-pyrrolidinone

(S)-4-hydroxy-2-pyrrolidinone is a white to off-white crystalline solid with a high degree of optical purity. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthesis.

| Property | Value | References |

| CAS Number | 68108-18-9 | [1][2][3][4][5] |

| Molecular Formula | C₄H₇NO₂ | [1][2][3][4][5] |

| Molecular Weight | 101.10 g/mol | [1][2] |

| Melting Point | 156-159 °C | [2][5] |

| Optical Rotation ([α]²³/D) | -43° (c=1 in ethanol) | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Slightly soluble in water | [6] |

| InChI Key | IOGISYQVOGVIEU-VKHMYHEASA-N | [2] |

Synthesis of (S)-4-hydroxy-2-pyrrolidinone: Key Methodologies

The efficient and stereocontrolled synthesis of (S)-4-hydroxy-2-pyrrolidinone is paramount to its widespread use. Two primary methodologies have proven to be robust and scalable: a chemical synthesis route from an azido precursor and a biocatalytic approach leveraging enzymatic hydroxylation.

Chemical Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

A high-yielding chemical synthesis has been developed, starting from the readily available ethyl (S)-4-azido-3-hydroxybutyrate. This method involves a one-pot reduction of the azide and subsequent cyclization to afford the desired product in excellent yield and optical purity.

Experimental Protocol:

To a solution of ethyl (S)-4-azido-3-hydroxybutyrate (2.88 g, 16.6 mmol) in methanol (30 ml), 5% palladium on carbon (130 mg) is added. The mixture is stirred at room temperature for 2 hours under a hydrogen gas atmosphere. Following the completion of the catalytic hydrogenation, the catalyst is removed by filtration. A 28% solution of sodium methoxide in methanol (60 mg, 0.3 mmol as NaOMe) is then added to the filtrate containing the resulting ethyl (S)-4-amino-3-hydroxybutyrate. The reaction mixture is heated to reflux for 15 minutes to induce ring closure. After cooling, the methanol is removed under reduced pressure, and the crude crystalline product is recrystallized from ethanol (10 ml) to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 83.4% | [7] |

| Optical Purity | High (no (R)-enantiomer detected by HPLC) | [7] |

Synthetic Workflow:

Biocatalytic Synthesis using Sphingomonas sp. HXN-200

A highly enantioselective biocatalytic route employs the microorganism Sphingomonas sp. HXN-200 for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones. This "green chemistry" approach offers exceptional optical purity.

Experimental Protocol:

The hydroxylation of a suitable N-substituted pyrrolidin-2-one substrate is carried out using whole cells of Sphingomonas sp. HXN-200. For example, the hydroxylation of N-acetyl-pyrrolidin-2-one is performed in a buffered aqueous medium containing the substrate and the microbial cells. The reaction is typically agitated at a controlled temperature until completion. The product, (S)-N-acetyl-4-hydroxy-pyrrolidin-2-one, is then extracted from the reaction mixture and purified. Subsequent removal of the N-acetyl group yields (S)-4-hydroxy-2-pyrrolidinone.[8][9]

Quantitative Data:

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| N-Benzoyl-2-pyrrolidinone | (S)-N-Benzoyl-4-hydroxy-2-pyrrolidinone | 68% | >99.9% | [8] |

| N-Boc-2-pyrrolidinone | (S)-N-Boc-4-hydroxy-2-pyrrolidinone | 46% (92% ee) | >99.9% (after crystallization) | [8] |

Biocatalytic Workflow:

Applications in Pharmaceutical Synthesis

The utility of (S)-4-hydroxy-2-pyrrolidinone as a chiral synthon is demonstrated in the synthesis of several important pharmaceutical agents.

Synthesis of (S)-Oxiracetam

(S)-Oxiracetam is a nootropic drug used to improve cognitive function. A common synthetic route involves the N-alkylation of a protected (S)-4-hydroxy-2-pyrrolidinone derivative.

Experimental Protocol (based on a similar synthesis):

(S)-4-hydroxy-2-pyrrolidinone (1.0 mol) is dissolved in DMF (500 ml). To this solution, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mol) and imidazole (1.5 mol) are added to protect the hydroxyl group. The reaction is stirred for 18 hours. The resulting silyl-protected intermediate is then reacted with a suitable two-carbon electrophile, followed by aminolysis and deprotection under acidic conditions (e.g., 4M HCl in methanol) to yield (S)-Oxiracetam. The final product is isolated by filtration and dried.[10][11]

Quantitative Data (for the final deprotection step):

| Parameter | Value | Reference |

| Yield | 95-96% | [10] |

| Purity | >99% (by HPLC) | [10] |

Synthetic Pathway to (S)-Oxiracetam:

Synthesis of an Intermediate for the Oral Antibiotic CS-834

(S)-4-hydroxy-2-pyrrolidinone is a key precursor for the synthesis of the oral carbapenem antibiotic, CS-834. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by displacement with a thioacetate nucleophile.

Experimental Protocol (General Scheme):

(S)-4-hydroxy-2-pyrrolidinone is first converted to its corresponding (+)-10-camphorsulfonate derivative. Recrystallization of the diastereomeric mixture from ethyl acetate provides the optically pure (S)-camphorsulfonate. Treatment of this intermediate with potassium thioacetate in acetonitrile affords (R)-4-acetylthio-2-pyrrolidinone, a key intermediate for CS-834.[12]

Quantitative Data:

| Step | Product | Yield | Reference |

| Resolution | Optically pure (S)-camphorsulfonate | 17% | [12] |

| Thioacetylation | (R)-4-acetylthio-2-pyrrolidinone | 76% | [12] |

Synthetic Pathway to CS-834 Intermediate:

Formal Synthesis of (+)-Harmicine

While a direct synthesis from (S)-4-hydroxy-2-pyrrolidinone is not explicitly detailed, its derivatives are employed in the formal synthesis of the indole alkaloid (+)-harmicine. This underscores the versatility of the pyrrolidinone scaffold in natural product synthesis. The synthesis involves the use of a chiral pyrrolidinone derivative to control the stereochemistry of subsequent transformations leading to the natural product.[9]

Conclusion

(S)-4-hydroxy-2-pyrrolidinone has solidified its position as an indispensable chiral synthon in the pharmaceutical industry. Its ready availability through efficient chemical and biocatalytic routes, combined with its versatile reactivity, allows for the stereocontrolled synthesis of a wide range of bioactive molecules. The detailed methodologies and quantitative data presented in this guide highlight its reliability and efficiency, empowering researchers and drug development professionals to leverage this critical building block in the creation of next-generation therapeutics.

References

- 1. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 68108-18-9 | CAS DataBase [m.chemicalbook.com]

- 4. 68108-18-9|(S)-4-Hydroxypyrrolidine-2-one|BLD Pharm [bldpharm.com]

- 5. (S)-(-)-4-Hydroxy-2-pyrrolidinone, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 8. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102746207B - Synthesis method of oxiracetam - Google Patents [patents.google.com]

- 11. CN102746207A - Synthesis method of oxiracetam - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (S)-(-)-4-Hydroxy-2-pyrrolidinone (CAS RN: 68108-18-9). The following sections detail the toxicological profile, personal protective equipment (PPE) recommendations, emergency procedures, and disposal guidelines to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion and eye contact. Based on available data, the Globally Harmonized System (GHS) classifications are as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Some sources also indicate the potential for skin and respiratory irritation.[2][3]

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

Toxicological Data

| Toxicological Endpoint | Test Animal | Route of Administration | Value | Reference Compound |

| LD50 | Rat | Oral | 3914 mg/kg | N-methyl-2-pyrrolidone |

| LD50 | Mouse | Oral | 5130 mg/kg | N-methyl-2-pyrrolidone |

| LD50 | Rabbit | Dermal | 8000 mg/kg | N-methyl-2-pyrrolidone |

No specific information on target organ toxicity, sensitization, mutagenicity, or carcinogenicity for this compound was found. Similarly, no information regarding specific signaling pathways involved in its toxicity has been identified.

Personal Protective Equipment (PPE)

Due to the classification of this compound as causing serious eye damage and being harmful if swallowed, appropriate PPE is mandatory to prevent exposure.

| Protection Type | Recommended Equipment | Specifications and Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Goggles must form a seal around the eyes to protect from dust and splashes. A face shield provides an additional layer of protection for the entire face, which is critical given the "Causes serious eye damage" classification.[4][5] |

| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for tears or holes before use and dispose of them properly after handling the compound. |

| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothes from contamination. |

| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities or if dust is generated and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter may be necessary. |

Experimental Protocols for Safe Handling and Emergencies

General Handling Procedures

Adherence to standard laboratory safety practices is essential when working with this compound.

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

General workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

digraph "First_Aid_Response" { graph [nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];exposure [label="Exposure Occurs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; eye_contact [label="Eye Contact"]; skin_contact [label="Skin Contact"]; ingestion [label="Ingestion"]; inhalation [label="Inhalation"];

flush_eyes [label="Flush Eyes with Water\nfor at least 15 minutes"]; seek_medical_eye [label="Seek Immediate\nMedical Attention", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

remove_clothing [label="Remove Contaminated Clothing"]; wash_skin [label="Wash Skin with Soap and Water"]; seek_medical_skin [label="Seek Medical Attention\nif Irritation Persists"];

rinse_mouth [label="Rinse Mouth"]; no_vomit [label="Do NOT Induce Vomiting"]; seek_medical_ingestion [label="Seek Immediate\nMedical Attention", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

fresh_air [label="Move to Fresh Air"]; artificial_respiration [label="Give Artificial Respiration\nif Not Breathing"]; seek_medical_inhalation [label="Seek Medical Attention"];

exposure -> eye_contact; exposure -> skin_contact; exposure -> ingestion; exposure -> inhalation;

eye_contact -> flush_eyes -> seek_medical_eye; skin_contact -> remove_clothing -> wash_skin -> seek_medical_skin; ingestion -> rinse_mouth -> no_vomit -> seek_medical_ingestion; inhalation -> fresh_air -> artificial_respiration -> seek_medical_inhalation; }

First aid procedures for exposure to this compound.

Accidental Release Measures (Spill Cleanup)

For a minor spill of solid this compound in a laboratory setting:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, gloves, and a lab coat.

-

Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent to prevent the powder from becoming airborne.[7][8]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

-

Disposal: Dispose of the sealed container as hazardous waste according to institutional and local regulations.

Procedure for cleaning up a minor spill of solid this compound.

Stability and Reactivity

-

Stability: Stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of this chemical and its container as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.[9][10] Contact your institution's environmental health and safety department for specific guidance.

References

- 1. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(+)-4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 185505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preventing Chemicals Burns to the Eyes | Home Eye Safety Month - Kadrmas Eye Care New England [kadrmaseyecare.com]

- 5. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. ehs.utk.edu [ehs.utk.edu]

- 8. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to High-Purity (S)-(-)-4-Hydroxy-2-pyrrolidinone for Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing essential information on sourcing, verifying, and utilizing high-purity (S)-(-)-4-Hydroxy-2-pyrrolidinone. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and reliable supply critical for successful research and development endeavors.

Commercial Suppliers and Specifications

High-purity this compound (CAS No. 68108-18-9) is available from a range of commercial suppliers. Purity levels typically exceed 97%, with many suppliers offering grades of 98% or higher. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data and the range of available quantities to ensure scalability for different research needs.

Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |

| Thermo Scientific Chemicals | ≥98% | 5 g, 25 g | 68108-18-9 | Formerly part of the Acros Organics portfolio. Specifications include appearance, melting point, and specific optical rotation.[1] |

| Sigma-Aldrich | ≥97% | 1 g, 5 g | 68108-18-9 | Provides detailed physical and chemical properties, as well as safety and handling information. |

| TCI Chemicals | >95% (GC) | 500 mg, 5 g, 25 g | 68108-18-9 | Offers specifications including appearance and melting point. |

| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g, 10 g | 68108-18-9 | Provides product data sheets with physical and chemical properties. |

| MOLBASE | Varies (97%-99%) | 1 g to bulk (kg) | 68108-18-9 | A platform listing multiple suppliers, primarily from China, with varying purities and quantities.[2] |

| Chemical-Suppliers.com | Varies | Varies | 68108-18-9 | A directory of various chemical suppliers, including smaller and international vendors.[3] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods found in the scientific and patent literature.